N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide is a complex organic compound with a molecular formula of C21H15FN4O7 and a molecular weight of 454.37 g/mol This compound is characterized by its unique structure, which includes a dinitrophenoxy group, a methoxyphenyl group, and a fluorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and 2,4-dinitrofluorobenzene.
Reaction Conditions: These starting materials are dissolved in anhydrous dichloromethane and stirred at room temperature for 2-3 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of nitro groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylene]nicotinohydrazide: Shares a similar structure but with a nicotinohydrazide moiety instead of a fluorobenzohydrazide group.
4-(2,4-Dinitrophenoxy)benzaldehyde: A precursor in the synthesis of the target compound, with a simpler structure lacking the hydrazide group.
Uniqueness
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C21H15FN4O7 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C21H15FN4O7/c1-32-20-9-13(12-23-24-21(27)14-3-2-4-15(22)10-14)5-7-19(20)33-18-8-6-16(25(28)29)11-17(18)26(30)31/h2-12H,1H3,(H,24,27)/b23-12+ |
InChI Key |
SMDXBHKCWRITQF-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.